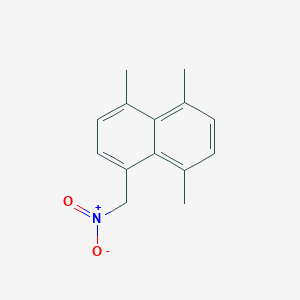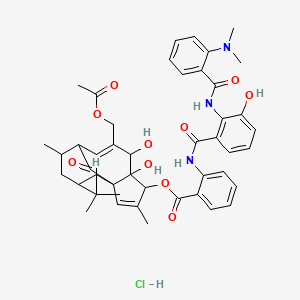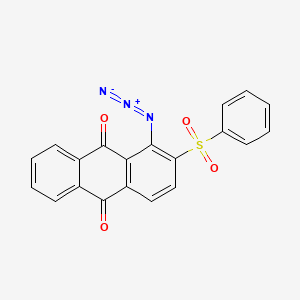
1-Azido-2-(benzenesulfonyl)anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azido-2-(benzenesulfonyl)anthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of an azido group (-N₃) and a benzenesulfonyl group (-SO₂C₆H₅) attached to the anthracene core. Anthracene derivatives are known for their interesting photophysical and photochemical properties, making them valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of 1-Azido-2-(benzenesulfonyl)anthracene-9,10-dione typically involves the following steps:
Starting Material: The synthesis begins with anthracene-9,10-dione (anthraquinone) as the starting material.
Sulfonylation: The anthraquinone undergoes sulfonylation to introduce the benzenesulfonyl group. This reaction is usually carried out using benzenesulfonyl chloride in the presence of a base such as pyridine.
Azidation: The sulfonylated anthraquinone is then subjected to azidation to introduce the azido group.
Chemical Reactions Analysis
1-Azido-2-(benzenesulfonyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Reduction Reactions: The azido group can be reduced to an amine group (-NH₂) using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst.
Oxidation Reactions: The anthracene core can undergo oxidation reactions, leading to the formation of anthraquinone derivatives.
Common reagents used in these reactions include sodium azide, hydrogen gas, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Azido-2-(benzenesulfonyl)anthracene-9,10-dione has several scientific research applications:
Photophysical Studies: Due to its unique photophysical properties, this compound is used in studies related to fluorescence and phosphorescence.
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Biological Probes: The compound can be used as a fluorescent probe in biological studies to track and visualize cellular processes.
Material Science: It is employed in the synthesis of advanced materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 1-Azido-2-(benzenesulfonyl)anthracene-9,10-dione involves its interaction with molecular targets through its azido and sulfonyl groups. The azido group can undergo photolysis to generate reactive nitrene intermediates, which can then react with various substrates
Properties
CAS No. |
94988-67-7 |
|---|---|
Molecular Formula |
C20H11N3O4S |
Molecular Weight |
389.4 g/mol |
IUPAC Name |
1-azido-2-(benzenesulfonyl)anthracene-9,10-dione |
InChI |
InChI=1S/C20H11N3O4S/c21-23-22-18-16(28(26,27)12-6-2-1-3-7-12)11-10-15-17(18)20(25)14-9-5-4-8-13(14)19(15)24/h1-11H |
InChI Key |
ANPRJSYBRRGHKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


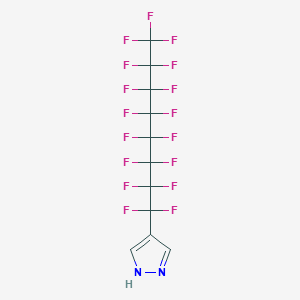
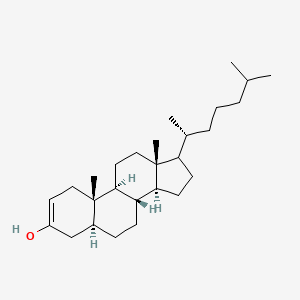
![Diethyl [3-cyano-3-(dimethylamino)prop-2-en-1-yl]phosphonate](/img/structure/B14341369.png)
![6-{[(Trimethylsilyl)methyl]sulfanyl}-7H-purine](/img/structure/B14341384.png)
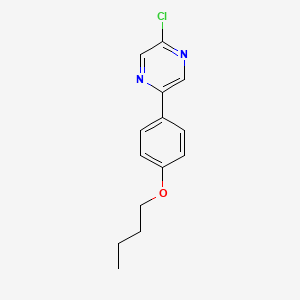
![[Fluoro(dimethyl)silyl]methyl 4-bromobenzoate](/img/structure/B14341392.png)
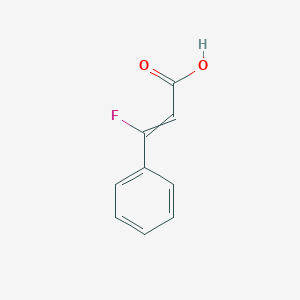
![[3-(4-Methoxyphenyl)-1-phenylprop-2-en-1-ylidene]propanedinitrile](/img/structure/B14341398.png)
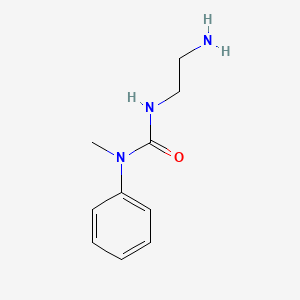
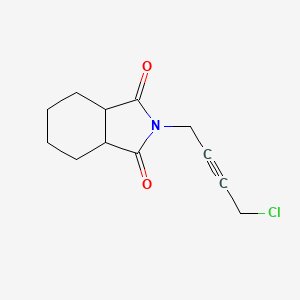
![[6-(4-fluorobenzoyl)-1H-benzimidazol-2-yl]carbamic acid](/img/structure/B14341417.png)
![1-[4-(Pentyloxy)phenyl]pentan-1-one](/img/structure/B14341427.png)
